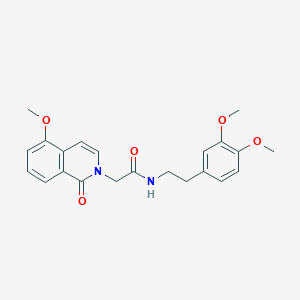
piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs, and a pyrazole ring, which is a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazole rings, along with the propoxy and propyl groups. The exact 3D structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and pyrazole rings. These structures are known to participate in various chemical reactions. For example, piperidine is often used as a base in organic synthesis, while pyrazole can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine ring could potentially make the compound a base, while the pyrazole ring could contribute to its aromaticity .Aplicaciones Científicas De Investigación
Molecular Interaction and Receptor Binding
One significant area of research focuses on the molecular interaction of compounds structurally related to piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone with specific receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrated its potent and selective antagonistic activity on the CB1 cannabinoid receptor. This research utilized AM1 molecular orbital method for conformational analysis, contributing to the development of unified pharmacophore models for CB1 receptor ligands and suggesting mechanisms of receptor interaction (Shim et al., 2002).
Antimicrobial and Phytotoxic Screening
Another study highlighted the synthesis and characterization of 1-aroyl-3,5-diarylpiperidin-4-yl methanone derivatives, with a focus on their antimicrobial and phytotoxic properties. These compounds showed varying degrees of antimicrobial activity, offering a foundation for further research in the development of new antimicrobial agents (Amara Mumtaz et al., 2015).
Anticancer Activity
Research into the anticancer effects associated with the piperidine framework led to the synthesis of several derivatives. Among these, some compounds exhibited significant antiproliferative activity against human leukemia cells, highlighting the potential for developing novel anticancer therapies (K. Vinaya et al., 2011).
Synthesis and Structural Studies
Furthermore, the synthesis and structural exploration of compounds related to piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone have been extensively studied. These studies include thermal, optical, etching, and structural analyses, alongside theoretical calculations, providing insights into the properties and potential applications of these compounds (C. S. Karthik et al., 2021).
Enzyme Inhibitory Activity and Molecular Docking
Moreover, certain derivatives have been evaluated for their enzyme inhibitory activities against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies not only highlighted potent inhibitors but also utilized molecular docking to understand the interactions at the enzyme active sites, indicating the therapeutic potential of these compounds (A. Cetin et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
piperidin-1-yl-(3-propoxy-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-3-8-18-12-13(14(16-18)20-11-4-2)15(19)17-9-6-5-7-10-17/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLDNOPVQXHQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2849493.png)
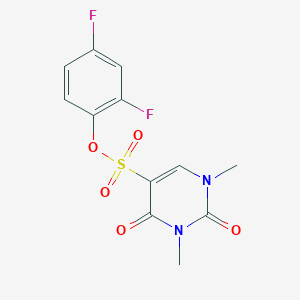
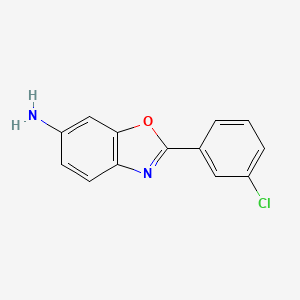
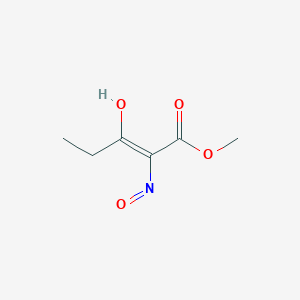
![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2849500.png)
![4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2849502.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2849506.png)
![5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2849509.png)
![N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B2849510.png)
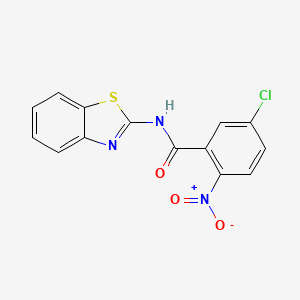

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2849513.png)
![3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2849515.png)
